molecular formula C19H20ClNO4 B1666932 Bezafibrate CAS No. 41859-67-0

Bezafibrate

Cat. No.: B1666932
CAS No.: 41859-67-0
M. Wt: 361.8 g/mol
InChI Key: IIBYAHWJQTYFKB-UHFFFAOYSA-N
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Description

Bezafibrate is a fibrate drug used primarily as a lipid-lowering agent to treat hyperlipidaemia. It helps to lower low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein cholesterol. This compound was patented in 1971 and approved for medical use in 1978 .

Scientific Research Applications

Bezafibrate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Bezafibrate is an antilipemic agent that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha . It is also suggested that this compound might have some effects on PPAR-gamma and PPAR-delta . These receptors play a crucial role in the regulation of lipid metabolism, thereby controlling the levels of cholesterol and triglycerides in the body .

Mode of Action

This compound acts as an agonist of PPAR-alpha, meaning it binds to this receptor and activates it . This activation leads to a decrease in low-density lipoproteins (LDL) and an increase in high-density lipoproteins (HDL) . LDL is often referred to as “bad cholesterol” because high levels can lead to plaque buildup in the arteries, while HDL, or “good cholesterol,” helps remove cholesterol from the body .

Biochemical Pathways

The activation of PPARs by this compound influences several biochemical pathways. It leads to the reduction of elevated VLDL and LDL, while increasing HDL levels . Furthermore, this compound has been shown to upregulate multidrug resistance protein 3 (MDR3) P-glycoprotein, resulting in a reduction in the cytotoxicity of hydrophobic bile acids .

Pharmacokinetics

This compound is well absorbed following oral administration . Approximately 50% of the drug is metabolized, and the remaining 50% is excreted unchanged in urine, with the remainder as metabolites . About 3% is excreted in feces . The half-life of this compound is between 1-2 hours .

Result of Action

The primary result of this compound’s action is the lowering of elevated blood lipids, specifically triglycerides and cholesterol . This results in a decrease in LDL and an increase in HDL . This compound also reduces the number of complex IV-immunodeficient muscle fibers and improves cardiac function .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain effluent organic matter (EfOM) model compounds, such as humic acid (HA), bovine serum albumin (BSA), and sodium alginate (AGS), can affect the ozonation of this compound . Moreover, UV/chlorine treatment, a novel disinfection method, has shown to effectively degrade this compound in water environments .

Safety and Hazards

Bezafibrate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Bezafibrate has shown potential in reducing tau protein hyperphosphorylation and other signs of tauopathy in transgenic mice having human tau mutation . It has also been found that the combination of this compound and a contraceptive steroid could be an effective, non-toxic treatment for a range of cancers . Furthermore, this compound has been suggested as a potential drug for the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bezafibrate is synthesized through a condensation reaction involving N-para hydroxybenzene ethyl-4-chlorobenzamide and ethyl 2-bromo-2-methylpropionate. The reaction proceeds via a Williamson ether synthesis, followed by hydrolysis of the ester group in an alkaline reaction medium .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of potassium hydroxide and ethanol as solvents. The reaction mixture is heated to 40°C and maintained for one hour. After the reaction, the mixture is neutralized with hydrochloric acid, followed by washing with water and sodium bicarbonate. The product is then recrystallized from ethanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Bezafibrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and chlorinated derivatives, as well as acylamino cleavage and demethylation products .

Comparison with Similar Compounds

Similar Compounds

Comparison

Bezafibrate is unique among fibrates due to its broader activity on multiple peroxisome proliferator-activated receptor subtypes (PPARα, PPARγ, and PPARδ). This broader activity profile may contribute to its effectiveness in treating a wider range of lipid disorders and metabolic conditions compared to other fibrates .

Properties

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029869
Record name Bezafibrate
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Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
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Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
Record name SID855877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.
Record name Bezafibrate
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CAS No.

41859-67-0
Record name Bezafibrate
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Record name Bezafibrate [USAN:INN:BAN:JAN]
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Record name Bezafibrate
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Record name BEZAFIBRATE
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Record name Bezafibrate
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Melting Point

186 °C
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
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Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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